N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide consists of a complex arrangement of atoms. You can visualize its structure using the ChemSpider links provided .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer Potential
Synthetic compounds with complex structures, including those with dibenzo[b,f][1,4]oxazepin motifs and sulfonamide groups, have been explored for their anticancer effects. For instance, aminothiazole-paeonol derivatives, containing sulfonamide groups, demonstrated significant anticancer potential against human gastric and colorectal adenocarcinoma cell lines, surpassing the efficacy of 5-fluorouracil in certain cases (Tsai et al., 2016). This suggests that compounds with similar functional groups might also exhibit notable anticancer activities.
Organocatalysis and Medicinal Chemistry
Compounds featuring the dibenzo[b,f][1,4]oxazepine scaffold play a crucial role in organocatalysis and medicinal chemistry. An example is the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to the formation of cyclic amines with chiral tetrasubstituted C-F stereocenters. This reaction showcases the potential of these scaffolds in synthesizing compounds with significant stereoselectivity, an attribute valuable in drug discovery and development (Li et al., 2019).
Carbonic Anhydrase Inhibition
Another application is found in the synthesis of [1,4]oxazepine-based primary sulfonamides, which demonstrated potent inhibition of human carbonic anhydrases, important for therapeutic interventions in conditions like glaucoma and certain neurological disorders. This underscores the utility of dibenzo[b,f][1,4]oxazepine and sulfonamide-containing compounds as enzyme inhibitors (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-30-21-10-7-16(13-18(21)24)32(28,29)25-15-6-9-20-17(12-15)23(27)26(3)19-11-14(2)5-8-22(19)31-20/h5-13,25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNAQBCGQPRAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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